Methylmalonyl coenzyme A tetralithium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

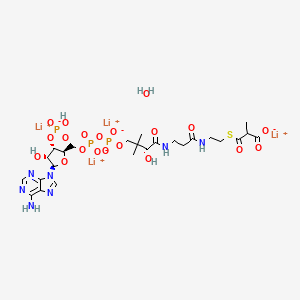

Methylmalonyl coenzyme A tetralithium salt hydrate is a chemical compound with the empirical formula C25H36Li4N7O19P3S · xH2O and a molecular weight of 891.34 (anhydrous basis) . It is a derivative of coenzyme A, which functions as an acyl group carrier in various biochemical reactions. This compound is particularly significant in the study of metabolic pathways involving odd-chain fatty acids, cholesterol, and certain amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylmalonyl coenzyme A tetralithium salt hydrate is synthesized through a series of chemical reactions involving the acylation of coenzyme A derivatives. The process typically involves the use of lithium salts to stabilize the compound and ensure its purity. The reaction conditions often require low temperatures and inert atmospheres to prevent degradation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is typically stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Methylmalonyl coenzyme A tetralithium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form succinyl coenzyme A.

Reduction: It can be reduced to form propionyl coenzyme A.

Substitution: The compound can undergo substitution reactions with other acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include succinyl coenzyme A, propionyl coenzyme A, and various substituted coenzyme A derivatives .

Aplicaciones Científicas De Investigación

Biochemical Research

Methylmalonyl coenzyme A tetralithium salt hydrate serves as an important molecular tool in biochemical research. Its primary applications include:

- Enzyme Kinetics : It is used to study the specificity and kinetics of enzymes such as methylmalonyl coenzyme A mutase, which catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA. This reaction is essential for energy metabolism and the citric acid cycle .

- Metabolic Pathway Analysis : The compound is crucial for investigating metabolic pathways involving odd-chain fatty acids and amino acids like valine, isoleucine, methionine, and threonine .

Clinical Applications

In clinical research, this compound is significant for studying metabolic disorders such as methylmalonic acidemia. This condition arises from defects in the metabolism of methylmalonyl coenzyme A, leading to the accumulation of toxic metabolites .

Industrial Applications

The compound is also utilized in various industrial applications, including:

- Biochemical Reagents : It is used in the production of biochemical reagents and as a calibration standard in analytical techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .

- Pharmaceutical Development : Research involving this compound contributes to the development of therapeutic strategies for metabolic disorders.

Chemical Reactions Involved

The compound undergoes several key chemical reactions:

- Oxidation : Converts to succinyl coenzyme A.

- Reduction : Forms propionyl coenzyme A.

- Substitution Reactions : Can react with other acyl groups under specific conditions .

Enzyme Kinetics Study

A study demonstrated that this compound significantly influences the catalytic efficiency of methylmalonyl coenzyme A mutase. By varying substrate concentrations, researchers were able to determine kinetic parameters that elucidated enzyme behavior under physiological conditions .

Metabolic Disorder Investigation

Research involving patients with methylmalonic acidemia highlighted how deficiencies in enzymes associated with this compound lead to severe metabolic disturbances. The accumulation of metabolites such as methylmalonic acid was linked to impaired conversion processes involving methylmalonyl coenzyme A .

Industrial Application Development

In an industrial setting, the compound was utilized as a standard in UPLC-MS/MS analyses to ensure accurate quantification of metabolites in biological samples. This application underscores its importance in both research and clinical diagnostics .

Mecanismo De Acción

Methylmalonyl coenzyme A tetralithium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in metabolic pathways. The compound is converted to succinyl coenzyme A by the enzyme methylmalonyl coenzyme A mutase, with vitamin B12 acting as a cofactor. This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids . Defects in this pathway can lead to metabolic disorders like methylmalonic acidemia .

Comparación Con Compuestos Similares

Similar Compounds

Succinyl coenzyme A: A product of the oxidation of methylmalonyl coenzyme A.

Propionyl coenzyme A: A product of the reduction of methylmalonyl coenzyme A.

Acetyl coenzyme A: Another coenzyme A derivative involved in various metabolic pathways.

Uniqueness

Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its role in the metabolism of odd-chain fatty acids and certain amino acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in biochemical research and the study of metabolic disorders .

Actividad Biológica

Methylmalonyl coenzyme A tetralithium salt hydrate (MM-CoA) is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and implications in metabolic disorders, supported by data tables and relevant research findings.

Overview of Methylmalonyl Coenzyme A

Methylmalonyl coenzyme A (MM-CoA) is a derivative of coenzyme A that plays a crucial role in the metabolism of certain amino acids and odd-chain fatty acids. It is primarily generated from the catabolism of valine, isoleucine, methionine, threonine, and odd-chain fatty acids. The compound's chemical structure is represented as follows:

- Molecular Formula : C25H36Li4N7O19P3S

- Molecular Weight : 891.34 g/mol

- CAS Number : 104809-02-1

Target Enzyme

The primary target of MM-CoA is methylmalonyl coenzyme A mutase (MCM) , an enzyme that catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA. This reaction is vital for energy production and metabolic flux within the citric acid cycle.

Biochemical Pathways

MM-CoA is involved in several biochemical pathways:

- Odd-chain fatty acid metabolism

- Cholesterol metabolism

- Amino acid catabolism : Specifically valine, isoleucine, methionine, and threonine.

The conversion of MM-CoA to succinyl-CoA also requires vitamin B12 as a cofactor, highlighting the compound's role in vitamin-dependent enzymatic reactions.

Cellular Effects

MM-CoA influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Metabolic Regulation : The compound plays a pivotal role in maintaining metabolic homeostasis by facilitating energy production from fats and proteins.

Case Studies

- Metabolic Disorders : Research has shown that defects in the metabolism of MM-CoA can lead to conditions such as methylmalonic acidemia. Patients with this disorder exhibit elevated levels of methylmalonic acid due to impaired conversion to succinyl-CoA, leading to metabolic crises.

- Enzyme Kinetics : Studies utilizing MM-CoA as a substrate have provided insights into the kinetics and specificity of MCM and related enzymes. For instance, assays measuring succinyl-CoA production have elucidated the enzyme's catalytic efficiency under varying conditions.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 891.34 g/mol |

| Density | 1.92 g/cm³ |

| Purity | ≥90% |

| Storage Conditions | -20 °C |

| Biochemical Pathway | Substrates Involved |

|---|---|

| Odd-chain Fatty Acid Metabolism | Valine, Isoleucine |

| Cholesterol Metabolism | Cholesterol |

| Amino Acid Catabolism | Methionine, Threonine |

Applications in Research

MM-CoA serves as a valuable tool in various scientific fields:

- Biochemistry : Used to study enzyme kinetics and specificity.

- Clinical Research : Investigated for its role in metabolic disorders.

- Pharmaceuticals : Potential target for therapeutic interventions in conditions resulting from metabolic dysfunctions.

Propiedades

Número CAS |

104809-02-1 |

|---|---|

Fórmula molecular |

C25H40LiN7O19P3S |

Peso molecular |

874.6 g/mol |

Nombre IUPAC |

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1 |

Clave InChI |

UOQZLHKKSUHTJD-RPJGYGBISA-N |

SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |

SMILES isomérico |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.